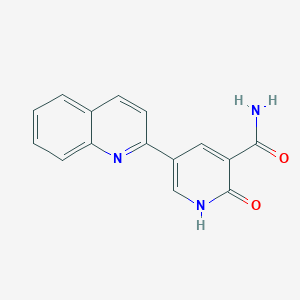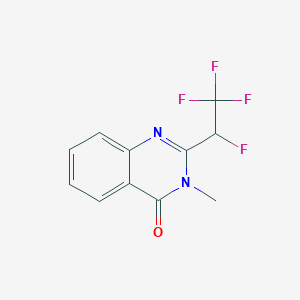
4-Pyridinamine, N-1-naphthalenyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is an organic compound that features a naphthalene ring attached to a pyridine ring through an amine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE typically involves the coupling of a naphthalene derivative with a nitropyridine derivative. One common method includes the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyridine.
Amination: The 3-nitropyridine is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.
Coupling Reaction: The aminated pyridine is coupled with a naphthalene derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.
Reduction: Aminated derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(NAPHTHALEN-1-YL)PHENAZINE-1-CARBOXAMIDE: Another naphthalene derivative with potential fungicidal properties.
NAPHTHALENE-1-YL METHANONE DERIVATIVES: Used in various synthetic applications and as intermediates in organic synthesis.
Uniqueness: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is unique due to its combination of a naphthalene ring and a nitropyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104538-29-6 |
|---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-10-16-9-8-14(15)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,16,17) |
InChI-Schlüssel |
CRQNFCCINFKHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=NC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)




![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)


